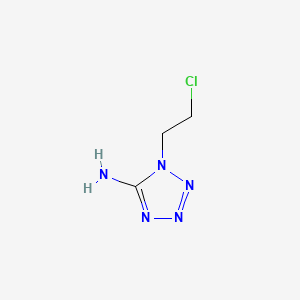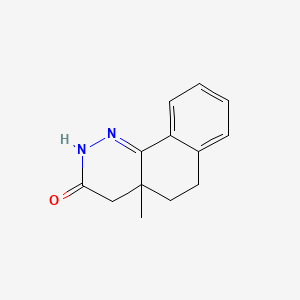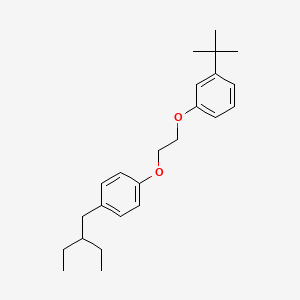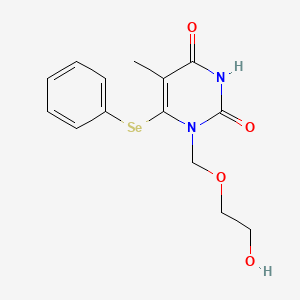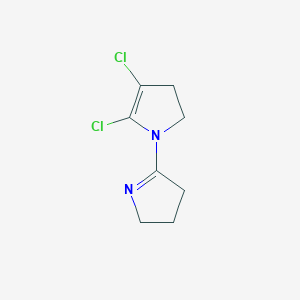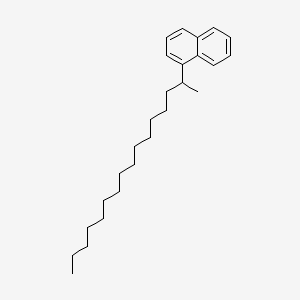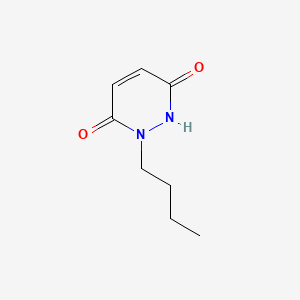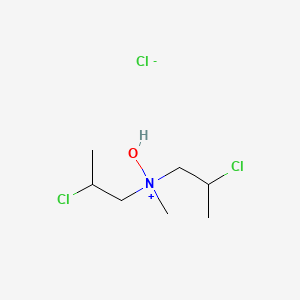
N-Methyl-bis(2-chloropropyl)amine N-oxide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl-bis(2-chloropropyl)amine N-oxide hydrochloride is a chemical compound with the molecular formula C7H15Cl2N. It is a derivative of N-methyl-bis(2-chloropropyl)amine, which is known for its applications in various chemical processes. This compound is characterized by the presence of two chlorine atoms and an amine group, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-bis(2-chloropropyl)amine N-oxide hydrochloride typically involves the reaction of N-methyl-bis(2-chloropropyl)amine with an oxidizing agent. One common method is the oxidation of N-methyl-bis(2-chloropropyl)amine using hydrogen peroxide or a similar oxidizing agent under controlled conditions. The reaction is usually carried out in an aqueous medium at a specific pH to ensure the formation of the N-oxide derivative.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale oxidation processes. These processes are designed to maximize yield and purity while minimizing the formation of by-products. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial production.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-bis(2-chloropropyl)amine N-oxide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state derivatives.
Reduction: It can be reduced back to N-methyl-bis(2-chloropropyl)amine under specific conditions.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Higher oxidation state derivatives.
Reduction: N-methyl-bis(2-chloropropyl)amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-Methyl-bis(2-chloropropyl)amine N-oxide hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Methyl-bis(2-chloropropyl)amine N-oxide hydrochloride involves its interaction with molecular targets through its amine and chlorine functional groups. These interactions can lead to the formation of covalent bonds with target molecules, resulting in various biological and chemical effects. The exact pathways and molecular targets depend on the specific application and conditions under which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-Methyl-bis(2-chloropropyl)amine: The parent compound, which lacks the N-oxide group.
Mechlorethamine: A related compound used in chemotherapy.
N,N-Dimethyl-bis(2-chloroethyl)amine: Another similar compound with different substituents.
Uniqueness
N-Methyl-bis(2-chloropropyl)amine N-oxide hydrochloride is unique due to the presence of the N-oxide group, which imparts distinct chemical and biological properties
Properties
CAS No. |
98429-89-1 |
|---|---|
Molecular Formula |
C7H16Cl3NO |
Molecular Weight |
236.6 g/mol |
IUPAC Name |
bis(2-chloropropyl)-hydroxy-methylazanium;chloride |
InChI |
InChI=1S/C7H16Cl2NO.ClH/c1-6(8)4-10(3,11)5-7(2)9;/h6-7,11H,4-5H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
UOVBJMUDRZIYCR-UHFFFAOYSA-M |
Canonical SMILES |
CC(C[N+](C)(CC(C)Cl)O)Cl.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



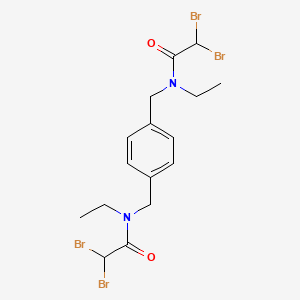
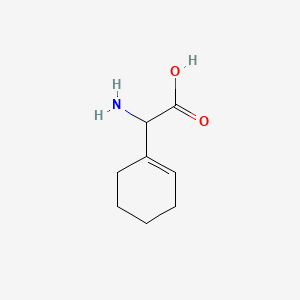
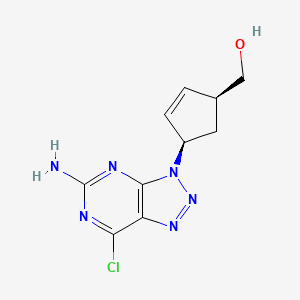
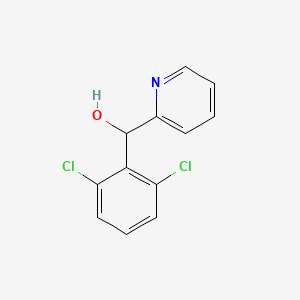
![2-[[4-[(2,4-Diaminopyrimidin-5-yl)methyl-methyl-amino]benzoyl]amino]pentanedioic acid](/img/structure/B12801429.png)
